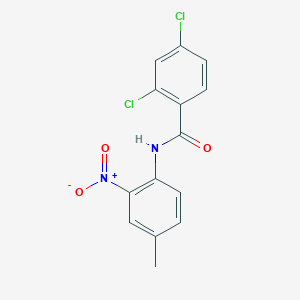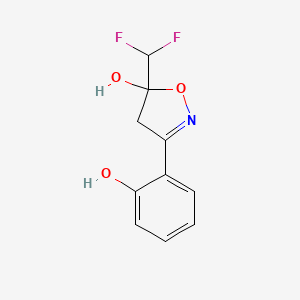
N'-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide is an organic compound that belongs to the class of oxamides Oxamides are derivatives of oxalic acid and are characterized by the presence of the oxamide functional group (R1NHC(O)C(O)NHR2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide typically involves the reaction of 3-chloro-4-methoxyaniline with 3-methoxypropylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the oxamide.
-
Step 1: Formation of Isocyanate
- React 3-chloro-4-methoxyaniline with oxalyl chloride in an inert solvent such as dichloromethane.
- Reaction conditions: Room temperature, under anhydrous conditions.
- Intermediate formed: 3-chloro-4-methoxyphenyl isocyanate.
-
Step 2: Formation of Oxamide
- Add 3-methoxypropylamine to the reaction mixture containing the isocyanate.
- Reaction conditions: Room temperature to slightly elevated temperature, under anhydrous conditions.
- Product formed: N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide.
Industrial Production Methods
Industrial production of N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agents used.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Materials Science: The compound is explored for its potential use in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is studied for its potential use in industrial processes, such as catalysis and chemical synthesis.
Mecanismo De Acción
The mechanism of action of N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)urea: Similar structure but with a urea functional group instead of an oxamide.
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)carbamate: Similar structure but with a carbamate functional group instead of an oxamide.
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)amide: Similar structure but with an amide functional group instead of an oxamide.
Uniqueness
N’-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
N'-(3-chloro-4-methoxyphenyl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4/c1-19-7-3-6-15-12(17)13(18)16-9-4-5-11(20-2)10(14)8-9/h4-5,8H,3,6-7H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRGZWQTYOCXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(2,2-diphenylacetamido)phenyl]furan-2-carboxamide](/img/structure/B5075503.png)
![[5-(3,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5075515.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B5075536.png)
![1-[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5075543.png)
![4-(azepan-1-yl)-6-ethylthieno[2,3-d]pyrimidine;hydrochloride](/img/structure/B5075553.png)
![3-Bromo-5-ethoxy-4-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]benzaldehyde](/img/structure/B5075562.png)
![3-[(4-ethoxyphenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine](/img/structure/B5075564.png)
![2-[Methyl-[2-[2-(2,3,6-trimethylphenoxy)ethoxy]ethyl]amino]ethanol;oxalic acid](/img/structure/B5075568.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5075570.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5075574.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5075589.png)
